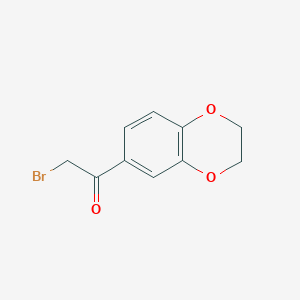

2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one

Description

Properties

IUPAC Name |

2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSHRKYOZTZFCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379865 | |

| Record name | 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4629-54-3 | |

| Record name | 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one, a valuable intermediate in medicinal chemistry and drug discovery. The 1,4-benzodioxin moiety is a common scaffold in a variety of pharmacologically active compounds. This guide details the synthetic pathway, experimental protocols, and relevant data.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved in a two-step process starting from 1,4-benzodioxan. The overall synthetic scheme is as follows:

Caption: Overall synthetic pathway for this compound.

Step 1: Friedel-Crafts Acylation

The first step involves the Friedel-Crafts acylation of 1,4-benzodioxan with an acetylating agent, typically acetyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction introduces an acetyl group onto the benzene ring of the 1,4-benzodioxan molecule, yielding the intermediate ketone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one.

Step 2: α-Bromination

The second step is the α-bromination of the ketone intermediate. This reaction selectively introduces a bromine atom at the carbon atom adjacent to the carbonyl group. Common brominating agents for this transformation include N-bromosuccinimide (NBS) or elemental bromine (Br₂) in a suitable solvent like acetic acid.

Experimental Protocols

The following are detailed experimental protocols for each step of the synthesis.

Step 1: Synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one (Friedel-Crafts Acylation)

This protocol is adapted from general procedures for Friedel-Crafts acylation.

Materials:

-

1,4-Benzodioxan

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Addition funnel

-

Reflux condenser

-

Nitrogen or argon inlet

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dried three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.

-

After the addition is complete, add a solution of 1,4-benzodioxan (1.0 equivalent) in anhydrous dichloromethane dropwise via the addition funnel, maintaining the temperature at 0°C.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one.

Step 2: Synthesis of this compound (α-Bromination)

This protocol is based on general methods for the α-bromination of acetophenones.

Materials:

-

1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Acetic acid or Carbon tetrachloride

-

Saturated sodium thiosulfate solution (Na₂S₂O₃)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser or setup for controlled temperature reaction

-

Separatory funnel

-

Rotary evaporator

Procedure using NBS:

-

Dissolve 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one (1.0 equivalent) in a suitable solvent such as carbon tetrachloride or acetic acid in a round-bottom flask.

-

Add N-bromosuccinimide (1.1 equivalents) to the solution. A radical initiator like a catalytic amount of benzoyl peroxide or AIBN can be added if the reaction is sluggish.

-

Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

-

After the reaction is complete, cool the mixture to room temperature.

-

If succinimide precipitates, filter it off.

-

Wash the organic solution with water, saturated sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product, this compound, can be purified by recrystallization or column chromatography.

Procedure using Bromine in Acetic Acid:

-

Dissolve 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one (1.0 equivalent) in glacial acetic acid.

-

Slowly add a solution of bromine (1.0-1.1 equivalents) in acetic acid dropwise with stirring. The reaction may be exothermic and may require cooling to maintain a controlled temperature.

-

Stir the reaction mixture at room temperature until the color of bromine disappears. Monitor the reaction by TLC.

-

Carefully pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration. If the product is an oil, extract it with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Wash the collected solid or the organic extract with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by recrystallization or column chromatography.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediate, and the final product.

Table 1: Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 1,4-Benzodioxan | C₈H₈O₂ | 136.15 | 493-09-4 |

| 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | C₁₀H₁₀O₃ | 178.18 | 2879-20-1 |

| This compound | C₁₀H₉BrO₃ | 257.08 | 4629-54-3 |

Table 2: Typical Reaction Parameters and Expected Outcomes

| Reaction Step | Key Reagents | Solvent | Typical Yield | Purity |

| Friedel-Crafts Acylation | 1,4-Benzodioxan, Acetyl chloride, AlCl₃ | Dichloromethane | 70-85% | >95% after purification |

| α-Bromination | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one, NBS or Br₂ | Acetic acid or CCl₄ | 75-90% | >95% after purification[1] |

Mandatory Visualization

The following diagram illustrates the logical workflow for the synthesis and purification of the target compound.

Caption: Experimental workflow for the synthesis of this compound.

Disclaimer: The provided experimental protocols are intended for informational purposes for qualified researchers and should be performed in a properly equipped laboratory with all necessary safety precautions. Yields and reaction conditions may vary.

References

An In-Depth Technical Guide to 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one, a key intermediate in organic synthesis and potentially in the development of novel therapeutics. This document details the physicochemical characteristics, spectral data, and a plausible experimental protocol for its synthesis. The inherent reactivity of the α-bromo ketone functional group is discussed, providing a framework for its application in synthetic and medicinal chemistry.

Chemical and Physical Properties

This compound is a solid, off-white to light brown crystalline compound.[1] Its core structure consists of a benzodioxane ring system substituted with a bromoacetyl group. The presence of the α-bromo ketone moiety makes it a versatile reagent in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉BrO₃ | [2][3] |

| Molecular Weight | 257.08 g/mol | [3] |

| Appearance | Off-white to light brown solid | [1] |

| Melting Point | 115 °C | [1] |

| Boiling Point (Predicted) | 360.6 ± 42.0 °C | [1] |

| Density (Predicted) | 1.576 ± 0.06 g/cm³ | [1] |

| CAS Number | 4629-54-3 | [2] |

Spectral Data (Predicted)

Table 2: Predicted Spectral Data

| Spectroscopy | Predicted Peaks and Characteristics |

| ¹H NMR | Aromatic protons on the benzodioxane ring (δ 6.8-7.5 ppm), a singlet for the methylene protons adjacent to the bromine (δ 4.3-4.5 ppm), and a multiplet for the ethylene glycol protons of the dioxin ring (δ 4.2-4.3 ppm). |

| ¹³C NMR | Carbonyl carbon (δ ~190 ppm), aromatic carbons (δ 115-150 ppm), methylene carbon attached to bromine (δ ~30-35 ppm), and dioxin ring carbons (δ ~64 ppm). |

| IR Spectroscopy | Strong carbonyl (C=O) stretching vibration (~1680 cm⁻¹), C-Br stretching vibration (~600-700 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and C-O stretching vibrations for the ether linkages (~1000-1250 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak [M]⁺ and a [M+2]⁺ peak of similar intensity, characteristic of a bromine-containing compound. Fragmentation would likely involve the loss of a bromine radical and cleavage of the acyl group. |

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound can be achieved through the α-bromination of its corresponding ketone precursor, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one. This reaction typically proceeds via an enol or enolate intermediate. Below is a plausible experimental protocol adapted from the synthesis of similar α-bromo ketones.[7]

Materials:

-

1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one

-

Bromine (Br₂)

-

Acetic acid (glacial)

-

Chloroform (CHCl₃)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one in glacial acetic acid or chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Slowly add a solution of bromine in the same solvent to the stirred solution of the ketone at room temperature. The reaction is often accompanied by the disappearance of the bromine color.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by pouring the mixture into water.

-

Extract the aqueous layer with chloroform.

-

Combine the organic extracts and wash them with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and unreacted bromine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexane).

Reactivity and Potential Applications

The primary site of reactivity in this compound is the carbon atom bearing the bromine. This C-Br bond is activated by the adjacent carbonyl group, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.

This reactivity makes the compound a valuable intermediate in the synthesis of a variety of more complex molecules. For instance, it can be used to introduce the 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl moiety into other molecules, a scaffold that is present in some biologically active compounds.

While no specific biological activities or signaling pathway involvements have been reported for this particular compound, its structural motifs are found in molecules with a range of pharmacological properties. The 1,4-benzodioxan ring is a common feature in many pharmaceuticals. The α-bromo ketone functionality can act as a covalent modifier of biological macromolecules, suggesting its potential use as a chemical probe or as a starting point for the design of targeted covalent inhibitors in drug discovery programs.

References

- 1. Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents | Tropical Journal of Pharmaceutical Research [ajol.info]

- 2. labvietchem.com.vn [labvietchem.com.vn]

- 3. aablocks.com [aablocks.com]

- 4. rsc.org [rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 6-BROMO-1,4-BENZODIOXANE(52287-51-1) 13C NMR spectrum [chemicalbook.com]

- 7. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one, a key intermediate in organic synthesis. This document consolidates its chemical identity, structural information, and physical properties. In the absence of specific experimental data for this compound in publicly accessible literature, this guide presents established methodologies for the synthesis and characterization of analogous α-bromoketones, offering a predictive framework for researchers. Furthermore, potential biological activities are discussed based on the known pharmacology of structurally related compounds.

Chemical Identity and Structure

IUPAC Name: this compound

The structure of this compound is characterized by a bromoacetyl group attached to the 6-position of a 2,3-dihydro-1,4-benzodioxin ring system.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 4629-54-3 | [1][2] |

| Molecular Formula | C₁₀H₉BrO₃ | [3] |

| Molecular Weight | 257.08 g/mol | [3] |

| Appearance | Off-white to light brown solid | - |

| Melting Point | 115 °C | - |

| Boiling Point (Predicted) | 360.6 ± 42.0 °C | - |

| Density (Predicted) | 1.576 ± 0.06 g/cm³ | [2] |

| SMILES | BrCC(=O)C1=CC2=C(C=C1)OCCO2 | - |

Experimental Protocols

General Synthesis of α-Bromoacetophenones

While a specific protocol for the synthesis of this compound is not detailed in the surveyed literature, a general and widely applicable method for the α-bromination of acetophenones can be employed. This typically involves the reaction of the corresponding acetophenone with a brominating agent in a suitable solvent.

Illustrative Experimental Protocol:

-

Starting Material: 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one

-

Reagents: Bromine (Br₂) or N-Bromosuccinimide (NBS), Acetic Acid, or a suitable solvent like Dichloromethane or Diethyl Ether.

-

Procedure:

-

The starting acetophenone is dissolved in the chosen solvent.

-

A solution of the brominating agent in the same solvent is added dropwise to the acetophenone solution at a controlled temperature, often at room temperature or below to manage the exothermic reaction.

-

The reaction mixture is stirred for a period ranging from a few hours to overnight, with progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched, typically with an aqueous solution of a reducing agent like sodium thiosulfate to remove excess bromine.

-

The organic layer is separated, washed with water and brine, and dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

-

The solvent is removed under reduced pressure, and the crude product is purified, usually by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

DOT Diagram of the General Synthesis Workflow:

Caption: General workflow for the synthesis of α-bromoacetophenones.

Characterization Techniques

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation.

-

Infrared (IR) Spectroscopy: To identify key functional groups, particularly the carbonyl (C=O) and C-Br stretches.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern of bromine.

-

Melting Point Analysis: To assess the purity of the crystalline product.

Predicted Spectral Data

While experimental spectra for this compound are not available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - A singlet for the two protons of the bromomethyl group (-CH₂Br) is expected in the range of δ 4.3-4.7 ppm. - Multiplets for the four protons of the dihydrodioxin ring (-OCH₂CH₂O-) would likely appear around δ 4.2-4.4 ppm. - Signals for the aromatic protons on the benzodioxin ring will be observed in the aromatic region (δ 6.8-7.8 ppm), with splitting patterns determined by their substitution. |

| ¹³C NMR | - The carbonyl carbon (C=O) is expected to have a chemical shift in the range of δ 188-195 ppm. - The carbon of the bromomethyl group (-CH₂Br) will likely appear around δ 30-35 ppm. - Carbons of the dihydrodioxin ring (-OCH₂CH₂O-) are predicted to be in the range of δ 63-65 ppm. - Aromatic carbons will show signals between δ 115-150 ppm. |

| IR Spectroscopy | - A strong absorption band for the carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹. - A C-Br stretching vibration should be observable in the fingerprint region, typically around 500-600 cm⁻¹. - C-O stretching bands for the ether linkages will be present in the 1000-1300 cm⁻¹ region. |

| Mass Spectrometry | - The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). |

Potential Biological Activities and Signaling Pathways

Direct pharmacological studies on this compound are not reported in the available literature. However, the α-bromoketone moiety is a known reactive group that can act as an alkylating agent, and the 1,4-benzodioxin scaffold is present in numerous biologically active compounds.

Potential Areas of Activity (Inferred from Structurally Related Compounds):

-

Enzyme Inhibition: The electrophilic nature of the α-bromoketone can lead to the irreversible inhibition of enzymes through alkylation of nucleophilic residues (e.g., cysteine, histidine) in the active site.

-

Anti-inflammatory and Antiviral Properties: Many compounds containing the 1,4-benzodioxin ring system have demonstrated anti-inflammatory and antiviral activities.

-

Intermediate for Pharmacologically Active Molecules: This compound is primarily valuable as a building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, it can be used to introduce the 2,3-dihydro-1,4-benzodioxin-6-yl-acetyl moiety into various scaffolds.

DOT Diagram of a Hypothetical Signaling Pathway Interaction:

Caption: Hypothetical inhibition of a target enzyme by the title compound.

Conclusion

This compound is a valuable synthetic intermediate. While specific experimental and biological data are currently limited in the public domain, this guide provides a solid foundation for researchers by presenting its known properties, outlining general synthetic and analytical methodologies based on established chemical principles for analogous compounds, and suggesting potential avenues for biological investigation. Further research into this compound and its derivatives may unveil novel applications in medicinal chemistry and drug discovery.

References

Spectroscopic and Synthetic Profile of 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a structured overview of the spectroscopic and synthetic aspects of the chemical compound 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one (CAS No: 4629-54-3). Due to the limited availability of public domain experimental spectroscopic data for this specific molecule, this document serves as a template outlining the expected data presentation, experimental protocols, and logical workflows pertinent to its synthesis and characterization. This guide is intended to assist researchers in organizing and interpreting data for this and structurally related compounds.

Compound Identification

| Parameter | Value |

| IUPAC Name | This compound |

| CAS Number | 4629-54-3 |

| Molecular Formula | C₁₀H₉BrO₃ |

| Molecular Weight | 257.08 g/mol |

| Canonical SMILES | C1C(OC2=CC=C(C=C2O1)C(=O)CBr)O |

| InChI Key | CSSHRKYOZTZFCX-UHFFFAOYSA-N |

Predicted Spectroscopic Data

¹H NMR (Proton NMR) Spectroscopy Data (Predicted)

-

Solvent: CDCl₃

-

Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4-7.5 | m | 2H | Aromatic protons |

| ~6.9 | d | 1H | Aromatic proton |

| ~4.3 | s | 4H | -OCH₂CH₂O- protons |

| ~4.4 | s | 2H | -C(=O)CH₂Br protons |

¹³C NMR (Carbon NMR) Spectroscopy Data (Predicted)

-

Solvent: CDCl₃

-

Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~190 | C=O (Ketone) |

| ~148 | Aromatic C-O |

| ~144 | Aromatic C-O |

| ~128 | Aromatic C-C(=O) |

| ~122 | Aromatic C-H |

| ~118 | Aromatic C-H |

| ~117 | Aromatic C-H |

| ~64 | -OCH₂CH₂O- |

| ~30 | -CH₂Br |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1680 | Strong | C=O (Aryl ketone) stretch |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |

| ~1280 | Strong | Aryl ether C-O stretch |

| ~1100 | Strong | Aliphatic ether C-O stretch |

| ~600 | Medium | C-Br stretch |

Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 256/258 | ~50/~50 | [M]⁺, [M+2]⁺ (due to ⁷⁹Br/⁸¹Br isotopes) |

| 177 | High | [M - CH₂Br]⁺ |

| 149 | High | [M - Br - C₂H₂O]⁺ |

| 121 | Medium | [C₇H₅O₂]⁺ |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized procedures for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol: Bromination of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one

This procedure is a general representation of an electrophilic alpha-bromination of a ketone.

-

Starting Material: 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one (1.0 eq) is dissolved in a suitable solvent (e.g., acetic acid, diethyl ether, or chloroform).

-

Brominating Agent: A solution of bromine (Br₂) (1.0-1.2 eq) in the same solvent is added dropwise to the reaction mixture at a controlled temperature (typically 0-25 °C).

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: The reaction mixture is quenched with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The crude product is purified by recrystallization or column chromatography on silica gel to yield the pure this compound.

Spectroscopic Analysis Protocols

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The infrared spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample is analyzed as a thin film on a KBr plate or as a KBr pellet.

-

Mass Spectrometry: Mass spectral data is acquired using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.

Workflow Visualization

The following diagram illustrates a typical synthetic workflow for the preparation of the title compound.

Caption: Synthetic pathway for the target compound.

Conclusion

This guide provides a foundational framework for the spectroscopic and synthetic chemistry of this compound. While experimental data is currently sparse in the public domain, the predicted data and generalized protocols herein offer a valuable resource for researchers working with this and related chemical entities. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications.

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one

This guide provides a detailed analysis and predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum for the compound 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. The predicted spectral data is based on established principles of NMR spectroscopy and analysis of structurally similar compounds.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons in different chemical environments within the molecule. The key structural features influencing the spectrum are the substituted aromatic ring of the benzodioxin moiety, the methylene protons of the dihydrodioxin ring, and the brominated methylene protons adjacent to the carbonyl group.

The aromatic region is expected to show signals for three protons on the benzene ring. The electron-withdrawing nature of the bromoacetyl group at the C6 position will deshield the adjacent aromatic protons. The symmetry of the 2,3-dihydro-1,4-benzodioxin portion of the molecule will result in a singlet for the four chemically equivalent protons of the two methylene groups. The methylene protons alpha to the carbonyl and bromine atom will appear as a distinct singlet in the downfield region due to the strong deshielding effects of these adjacent electronegative groups.

Quantitative Data Summary

The following table summarizes the predicted ¹H NMR spectral data for this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |

| H-5 | 7.5 - 7.6 | d | 1H | J_ortho = 8.0 - 9.0 |

| H-7 | 7.4 - 7.5 | dd | 1H | J_ortho = 8.0 - 9.0, J_meta = 2.0 - 3.0 |

| H-8 | 6.9 - 7.0 | d | 1H | J_ortho = 8.0 - 9.0 |

| -OCH₂CH₂O- | ~4.3 | s | 4H | N/A |

| -COCH₂Br | ~4.4 | s | 2H | N/A |

Experimental Protocols

The following is a detailed methodology for acquiring the ¹H NMR spectrum of a solid organic compound like this compound.

Sample Preparation

-

Sample Weighing : Accurately weigh 5-10 mg of the solid compound.[1][2]

-

Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds.

-

Dissolution : Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.[2]

-

Internal Standard : The deuterated solvent typically contains a small amount of tetramethylsilane (TMS) which serves as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer to NMR Tube : Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.[1]

-

Capping and Labeling : Cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

-

Instrumentation : The spectrum should be acquired on a high-resolution NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.

-

Insertion and Locking : Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming : The magnetic field homogeneity is optimized by a process called shimming to ensure sharp spectral lines.

-

Acquisition Parameters :

-

Pulse Sequence : A standard single-pulse sequence (e.g., zg30 or zg) is typically used for a routine ¹H NMR spectrum.

-

Number of Scans (NS) : For a sample of this concentration, 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.

-

Relaxation Delay (D1) : A relaxation delay of 1-2 seconds between pulses is generally adequate for qualitative ¹H NMR.

-

Acquisition Time (AQ) : An acquisition time of 2-4 seconds is typical.

-

Spectral Width (SW) : A spectral width of about 12-16 ppm is appropriate to cover the expected range of proton chemical shifts.

-

-

Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the TMS signal.

Visualizations

The following diagrams illustrate the chemical structure with proton assignments and the logical workflow for ¹H NMR analysis.

Caption: Chemical structure of this compound with proton labeling.

Caption: Workflow for ¹H NMR analysis of an organic compound.

References

An In-depth Technical Guide to 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone (CAS 4629-54-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of the chemical compound 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone, identified by CAS number 4629-54-3. This document is intended to serve as a valuable resource for professionals in research and drug development.

Chemical and Physical Properties

2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone is an organic compound that incorporates a benzodioxin moiety and a bromoacetyl group.[1] This combination of functional groups suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. The benzodioxin framework is a structural motif found in various bioactive molecules.

A summary of the key chemical and physical properties is presented in the table below. It is important to note that some of these properties are predicted and await experimental verification.

| Property | Value | Source |

| CAS Number | 4629-54-3 | N/A |

| Molecular Formula | C₁₀H₉BrO₃ | N/A |

| Molecular Weight | 257.08 g/mol | N/A |

| Appearance | Off-white to light brown solid | N/A |

| Melting Point | 115 °C | N/A |

| Boiling Point (Predicted) | 360.6 ± 42.0 °C | N/A |

| Density (Predicted) | 1.576 ± 0.06 g/cm³ | N/A |

| Storage Temperature | 2-8°C | N/A |

Synthesis and Purification

Proposed Synthesis Protocol

This proposed protocol involves the bromination of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone.

Materials:

-

1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone

-

Sodium bis(trimethylsilyl)amide (NaHMDS) in Tetrahydrofuran (THF) (1.0 M solution)

-

Chlorotrimethylsilane (TMSCl)

-

Bromine (Br₂)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Petroleum ether

-

5% Sodium sulfite solution

-

5% Sodium bicarbonate solution

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Dissolve 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a 1.0 M solution of sodium bis(trimethylsilyl)amide in THF to the cooled solution. Stir the mixture at -78 °C for approximately 1 hour.

-

Add chlorotrimethylsilane to the reaction mixture and continue stirring at -78 °C for 30 minutes.

-

Slowly add a solution of bromine in THF to the reaction mixture. Maintain the temperature at -78 °C and stir for an additional hour.

-

Quench the reaction by adding a pre-mixed aqueous solution of 5% sodium sulfite and 5% sodium bicarbonate.

-

Allow the mixture to warm to room temperature.

-

Perform a standard extractive workup using ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude product can be purified using silica gel column chromatography.

Procedure:

-

Prepare a silica gel column using a slurry of silica gel in petroleum ether.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Load the dissolved crude product onto the column.

-

Elute the column with a gradient of ethyl acetate in petroleum ether (e.g., starting with 100% petroleum ether and gradually increasing the polarity with ethyl acetate).

-

Collect the fractions and monitor them by thin-layer chromatography (TLC).

-

Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the purified 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone as a solid.

Caption: Proposed synthesis workflow for 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone.

Spectral Data (Predicted)

Crucial Note: No experimental spectral data (NMR, IR, Mass Spectrometry) for CAS 4629-54-3 has been identified in the public domain. The following table provides predicted spectral characteristics based on the compound's structure and data from similar molecules. These predictions require experimental verification.

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons (δ 7.0-7.5 ppm), Dioxin protons (-O-CH₂-CH₂-O-, δ ~4.3 ppm), Bromomethyl protons (-CH₂Br, δ ~4.4 ppm) |

| ¹³C NMR | Carbonyl carbon (C=O, δ ~190 ppm), Aromatic carbons (δ 115-150 ppm), Dioxin carbons (-O-CH₂-CH₂-O-, δ ~64 ppm), Bromomethyl carbon (-CH₂Br, δ ~30 ppm) |

| IR Spectroscopy | C=O stretch (~1680 cm⁻¹), C-O-C stretch (~1250 cm⁻¹), C-Br stretch (~650 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 256/258 (due to bromine isotopes) |

Biological Activity and Potential Applications

While specific biological activities for 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone have not been reported, the presence of the benzodioxin moiety suggests potential for biological relevance. The bromoacetyl group is a reactive functional group that can be used to covalently modify biological targets, making this compound a candidate for use as a chemical probe or as a starting point for the synthesis of more complex molecules with therapeutic potential.

Given its structural features, this compound could be screened for a variety of biological activities, including but not limited to:

-

Anticancer activity

-

Anti-inflammatory activity

-

Antimicrobial activity

-

Enzyme inhibition

A general workflow for the biological screening of a novel compound like this is depicted below.

References

An In-depth Technical Guide to the Friedel-Crafts Acylation of 1,4-Benzodioxan with Bromoacetyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Friedel-Crafts acylation of 1,4-benzodioxan with bromoacetyl bromide, a key chemical transformation for the synthesis of versatile intermediates in drug discovery. The resulting product, 2-(bromoacetyl)-1,4-benzodioxan, serves as a valuable scaffold for developing compounds targeting various physiological pathways.

Core Synthesis: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. In this specific case, the aromatic substrate is 1,4-benzodioxan, which is reacted with the acylating agent, bromoacetyl bromide, in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The reaction proceeds through the formation of a highly reactive acylium ion intermediate.

The ether groups of the 1,4-benzodioxan ring are ortho-, para-directing and activating. Therefore, the acylation is expected to occur primarily at the 6-position of the benzodioxan ring.

Reaction Workflow

Caption: Experimental workflow for the Friedel-Crafts acylation of 1,4-benzodioxan.

Experimental Protocol

The following is a detailed experimental protocol for the Friedel-Crafts acylation of 1,4-benzodioxan with bromoacetyl bromide. This protocol is based on established procedures for similar Friedel-Crafts acylation reactions.[1]

Materials:

-

1,4-Benzodioxan

-

Bromoacetyl bromide

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Concentrated hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ice

Equipment:

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Chromatography column (if necessary)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 to 2.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Formation of Acylium Ion: Cool the suspension to 0°C using an ice bath. Add bromoacetyl bromide (1.0 to 1.2 equivalents) dropwise to the stirred suspension via the addition funnel.

-

Addition of Substrate: After the addition of bromoacetyl bromide is complete, add a solution of 1,4-benzodioxan (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-(bromoacetyl)-1,4-benzodioxan.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the Friedel-Crafts acylation of aromatic compounds, which can be applied to the synthesis of 2-(bromoacetyl)-1,4-benzodioxan.

| Parameter | Value/Condition | Reference |

| Substrate | 1,4-Benzodioxan | General |

| Acylating Agent | Bromoacetyl bromide | General |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | [1] |

| Solvent | Dichloromethane (CH₂Cl₂), Carbon disulfide (CS₂) | |

| Molar Ratio (Substrate:Acylating Agent:Catalyst) | 1 : 1-1.2 : 1.1-2.2 | [1] |

| Temperature | 0°C to room temperature | [1] |

| Reaction Time | 2 - 24 hours | General |

| Yield | Moderate to good (typically 50-80%) | Estimated |

Biological Significance and Potential Signaling Pathways

The 1,4-benzodioxan scaffold is a key structural motif in numerous biologically active compounds. Derivatives of 1,4-benzodioxan are known to exhibit a range of pharmacological activities, including acting as antagonists at α-adrenergic receptors and as inhibitors of monoamine oxidase (MAO).

The presence of a bromoacetyl group in 2-(bromoacetyl)-1,4-benzodioxan suggests that it can act as an irreversible inhibitor. The electrophilic carbon of the bromoacetyl moiety can react with nucleophilic residues (such as cysteine, histidine, or lysine) in the active site of a target protein, leading to the formation of a stable covalent bond.

Hypothetical Signaling Pathway: Irreversible Inhibition of Monoamine Oxidase B (MAO-B)

Monoamine oxidase B is a key enzyme in the degradation of neurotransmitters like dopamine. Inhibition of MAO-B leads to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for neurodegenerative diseases such as Parkinson's disease. An irreversible inhibitor like 2-(bromoacetyl)-1,4-benzodioxan could covalently modify the enzyme, leading to a sustained therapeutic effect.

Caption: Hypothetical mechanism of irreversible MAO-B inhibition.

This guide provides a foundational understanding of the synthesis and potential applications of 2-(bromoacetyl)-1,4-benzodioxan. Further research and experimental validation are necessary to fully elucidate its pharmacological profile and therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the key chemical intermediate, 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one. This compound serves as a valuable building block in the development of various pharmaceutical agents. This document details the necessary starting materials, step-by-step experimental protocols, and the analytical data required to ensure the successful synthesis and characterization of the target molecule.

Synthesis Overview

The synthesis of this compound is a two-step process commencing with the Friedel-Crafts acylation of 1,4-benzodioxane. The resulting intermediate, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one, is then subjected to bromination to yield the final product.

Experimental Protocols

Step 1: Synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one

This step involves the Friedel-Crafts acylation of 1,4-benzodioxane using acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride.[1]

Materials:

-

1,4-Benzodioxane

-

Acetyl Chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric Acid (HCl), concentrated

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Cool the mixture to 0°C using an ice bath.

-

Slowly add acetyl chloride to the stirred suspension.

-

To this mixture, add a solution of 1,4-benzodioxane in anhydrous dichloromethane dropwise, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

The intermediate ketone is brominated at the α-position using a suitable brominating agent, such as N-Bromosuccinimide (NBS), often with a radical initiator.

Materials:

-

1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (as a radical initiator)

-

Carbon Tetrachloride (CCl₄) or Acetonitrile, anhydrous

-

Water

Procedure:

-

In a round-bottom flask, dissolve 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one in an appropriate anhydrous solvent such as carbon tetrachloride or acetonitrile.

-

Add N-Bromosuccinimide and a catalytic amount of a radical initiator (e.g., AIBN or BPO) to the solution.

-

Reflux the reaction mixture with stirring for several hours. The reaction progress can be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water to remove any remaining impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

Quantitative Data

| Compound | Starting Material(s) | Reagent(s) | Solvent(s) | Typical Yield (%) |

| 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | 1,4-Benzodioxane, Acetyl Chloride | Aluminum Chloride | Dichloromethane | 70-85% |

| This compound | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | N-Bromosuccinimide, AIBN (catalytic) | Carbon Tetrachloride | 80-90% |

Spectroscopic Data

1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one

| Analysis | Data |

| ¹H NMR | (CDCl₃, 400 MHz): δ 7.51-7.48 (m, 2H), 6.91 (d, J = 8.4 Hz, 1H), 4.32-4.27 (m, 4H), 2.53 (s, 3H). |

| ¹³C NMR | (CDCl₃, 100 MHz): δ 196.7, 148.5, 143.6, 130.8, 123.7, 120.0, 117.4, 64.5, 64.2, 26.4. |

| IR (KBr, cm⁻¹) | 1670 (C=O), 1605, 1580, 1510 (aromatic C=C), 1290, 1260, 1130 (C-O). |

| Mass Spec (EI) | m/z (%): 178 (M⁺, 100), 163 (M⁺-CH₃, 85), 135 (M⁺-CH₃CO, 40).[2] |

This compound

| Analysis | Data |

| ¹H NMR | (CDCl₃, 400 MHz): δ 7.55-7.52 (m, 2H), 6.94 (d, J = 8.4 Hz, 1H), 4.39 (s, 2H), 4.34-4.29 (m, 4H). |

| ¹³C NMR | (CDCl₃, 100 MHz): δ 190.8, 149.0, 143.9, 128.5, 124.1, 120.3, 117.7, 64.6, 64.3, 30.8. |

| IR (KBr, cm⁻¹) | 1680 (C=O), 1600, 1575, 1505 (aromatic C=C), 1295, 1265, 1135 (C-O), 680 (C-Br). |

| Mass Spec (EI) | m/z (%): 256/258 (M⁺, Br isotope pattern, 60), 177 (M⁺-Br, 100), 163 (M⁺-Br-CH₂, 45), 135 (M⁺-Br-CH₂CO, 20). |

Logical Workflow

The synthesis follows a logical progression from readily available starting materials to the more complex target molecule. The workflow is designed to be efficient and scalable for laboratory and potential pilot plant production.

This guide provides the essential information for the successful synthesis and characterization of this compound. Researchers are advised to adhere to all standard laboratory safety procedures when handling the chemicals and performing the reactions described.

References

α-Bromination of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the α-bromination of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one, a key synthetic transformation for the production of valuable intermediates in pharmaceutical and fine chemical synthesis. The resulting α-bromo ketone is a versatile precursor due to its two electrophilic sites—the carbonyl carbon and the α-carbon—and the excellent leaving group potential of the bromide. This document details the reaction mechanisms under both acidic and basic conditions, provides established experimental protocols, summarizes relevant quantitative data from analogous acetophenone derivatives, and includes visualizations of the reaction pathways and experimental workflows to support research and development efforts.

Introduction

The α-bromination of ketones is a fundamental reaction in organic chemistry, enabling the selective introduction of a bromine atom at the carbon atom adjacent to the carbonyl group.[1] 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one is a valuable substrate, and its α-brominated derivative, 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one, serves as a crucial building block in the synthesis of various biologically active molecules. The benzodioxin moiety is a common feature in many pharmaceutical compounds, and the ability to functionalize the acetyl group extends the molecular diversity achievable from this scaffold.

This guide will explore the two primary mechanistic pathways for α-bromination: acid-catalyzed and base-catalyzed. The choice of conditions can significantly impact the reaction's outcome, selectivity, and compatibility with other functional groups.

Reaction Mechanisms

The α-bromination of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one can proceed through either an acid-catalyzed or a base-catalyzed mechanism. The key intermediate in the acid-catalyzed pathway is an enol, while the base-catalyzed reaction proceeds through an enolate.

Acid-Catalyzed α-Bromination

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the acidity of the α-hydrogens.[1] This is followed by tautomerization to form an enol intermediate. This enol, being electron-rich, then acts as a nucleophile, attacking molecular bromine. The formation of the enol is the rate-determining step of the reaction.[1][2] Consequently, the reaction rate is dependent on the concentration of the ketone and the acid catalyst but is independent of the bromine concentration.[3][4]

The mechanism proceeds as follows:

-

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one.

-

Enol formation: A weak base removes a proton from the α-carbon, leading to the formation of the enol intermediate.[1]

-

Nucleophilic attack: The electron-rich double bond of the enol attacks a molecule of bromine (Br₂).[1][5]

-

Deprotonation: The protonated carbonyl oxygen is deprotonated to yield the α-bromo ketone and regenerate the acid catalyst.[1]

Base-Catalyzed α-Bromination

In the presence of a base, the α-bromination proceeds via an enolate intermediate. The base removes an acidic α-proton to form a nucleophilic enolate, which then attacks molecular bromine. A challenge with the base-catalyzed method is the potential for polybromination. The introduction of an electron-withdrawing bromine atom increases the acidity of the remaining α-protons, making the monobrominated product more susceptible to further deprotonation and bromination than the starting material.

The mechanism is as follows:

-

Enolate formation: A base removes a proton from the α-carbon to form an enolate anion.

-

Nucleophilic attack: The enolate anion attacks a molecule of bromine.

References

Solubility Profile of 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of the organic compound 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one in various organic solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on establishing a robust framework for its experimental determination. The protocols detailed herein are essential for researchers in drug discovery and development, where solubility is a critical parameter influencing bioavailability and formulation. This guide outlines the well-established shake-flask method for determining thermodynamic solubility and briefly discusses kinetic solubility for higher-throughput applications. Furthermore, it provides a template for the systematic presentation of solubility data and visual workflows to ensure experimental consistency and reproducibility.

Introduction

This compound is a ketone derivative with potential applications in organic synthesis and pharmaceutical research. Its physicochemical properties, particularly its solubility in organic solvents, are fundamental to its handling, purification, and formulation. Solubility dictates the choice of solvents for synthesis and purification processes such as crystallization, and it is a key determinant of a compound's behavior in biological systems. This guide provides detailed experimental protocols for the systematic determination of the solubility of this compound, enabling researchers to generate reliable and comparable data.

Data Presentation

A systematic approach to recording solubility data is crucial for comparison and interpretation. The following table provides a standardized format for presenting quantitative solubility data for this compound in various organic solvents at a specified temperature.

Table 1: Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method | Notes |

| e.g., Acetone | 25 | Shake-Flask | |||

| e.g., Acetonitrile | 25 | Shake-Flask | |||

| e.g., Dichloromethane | 25 | Shake-Flask | |||

| e.g., Dimethylformamide | 25 | Shake-Flask | |||

| e.g., Dimethyl Sulfoxide | 25 | Shake-Flask | |||

| e.g., Ethanol | 25 | Shake-Flask | |||

| e.g., Ethyl Acetate | 25 | Shake-Flask | |||

| e.g., Hexanes | 25 | Shake-Flask | |||

| e.g., Isopropanol | 25 | Shake-Flask | |||

| e.g., Methanol | 25 | Shake-Flask | |||

| e.g., Tetrahydrofuran | 25 | Shake-Flask | |||

| e.g., Toluene | 25 | Shake-Flask |

Experimental Protocols

The determination of solubility can be approached through two primary methods: thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining equilibrium or thermodynamic solubility.[1][2] It measures the concentration of a solute in a saturated solution that is in equilibrium with the solid solute.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vial or flask. The excess of solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. This can be achieved using an orbital shaker or a magnetic stirrer in a temperature-controlled environment. The equilibration time can vary depending on the compound and solvent but is typically in the range of 24 to 72 hours.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically done by centrifugation followed by careful removal of the supernatant, or by filtration through a syringe filter (e.g., 0.22 µm PTFE) that is compatible with the organic solvent.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose. A calibration curve prepared with known concentrations of the compound in the same solvent is used for quantification.

-

Data Reporting: The solubility is expressed as mass per unit volume (e.g., g/100 mL) or molar concentration (mol/L).

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in the early stages of drug discovery.[3][4] It measures the concentration at which a compound, dissolved in a stock solution (typically DMSO), precipitates when diluted into an aqueous or organic medium. This method is faster but may overestimate the true thermodynamic solubility as it can lead to the formation of supersaturated solutions.[1]

Methodology:

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared in a highly solubilizing solvent, most commonly dimethyl sulfoxide (DMSO).

-

Dilution: The DMSO stock solution is added to the target organic solvent in a multi-well plate.

-

Incubation and Precipitation Detection: The plate is incubated for a shorter period (e.g., 1-2 hours) at a constant temperature. The formation of a precipitate is detected, often by turbidimetry (nephelometry) or by analyzing the concentration of the compound remaining in solution after filtration or centrifugation.

-

Quantification: The concentration in the clear solution is determined, typically using a plate reader-based method or HPLC.

Factors Influencing Solubility

Several factors can influence the measured solubility of this compound and should be carefully controlled and documented:

-

Temperature: Solubility is generally temperature-dependent. For most solids in liquid solvents, solubility increases with temperature.

-

Solvent Polarity: The principle of "like dissolves like" is a useful guideline. The polarity of the solvent relative to the solute will significantly impact solubility.

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. It is important to characterize the solid form used in the solubility measurements.

-

Purity of the Compound: Impurities can affect the measured solubility.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Thiazole Derivatives from 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of novel thiazole-containing scaffolds is a key area of research in the development of new therapeutic agents. This document provides detailed protocols for the synthesis of 2-amino-4-(2,3-dihydro-1,4-benzodioxin-6-yl)thiazole, a promising scaffold for further drug development, starting from 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one. The primary synthetic route described is the Hantzsch thiazole synthesis, a reliable and high-yielding method for the construction of the thiazole ring.

Chemical Reaction Scheme

The synthesis of 2-amino-4-(2,3-dihydro-1,4-benzodioxin-6-yl)thiazole is achieved through the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone, in this case, this compound, with a thioamide, such as thiourea.

Caption: Hantzsch synthesis of a thiazole derivative.

Experimental Protocols

Protocol 1: Synthesis of 2-amino-4-(2,3-dihydro-1,4-benzodioxin-6-yl)thiazole

This protocol details the synthesis of the target thiazole derivative using the Hantzsch thiazole synthesis.

Materials:

-

This compound

-

Thiourea

-

Ethanol (absolute)

-

Saturated sodium bicarbonate solution

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and flask

-

Filter paper

-

Standard laboratory glassware

Procedure:

-

To a 100 mL round-bottom flask, add this compound (1.0 eq).

-

Add thiourea (1.2 eq) to the flask.

-

Add 50 mL of absolute ethanol to the flask.

-

The mixture is stirred and heated to reflux for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The cooled reaction mixture is then poured into a beaker containing ice-cold water.

-

The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until a precipitate is formed.

-

The solid precipitate is collected by vacuum filtration using a Büchner funnel.

-

The collected solid is washed with copious amounts of distilled water to remove any inorganic impurities.

-

The crude product is then recrystallized from ethanol to afford the pure 2-amino-4-(2,3-dihydro-1,4-benzodioxin-6-yl)thiazole.

-

The purified product is dried under vacuum.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and characterization of 2-amino-4-(2,3-dihydro-1,4-benzodioxin-6-yl)thiazole. Please note that these are typical values and may vary based on experimental conditions.

Table 1: Reaction Parameters and Yield

| Parameter | Value |

| Reaction Time | 3-4 hours |

| Reaction Temperature | Reflux (approx. 78 °C) |

| Solvent | Ethanol |

| Yield | 85-95% |

Table 2: Spectroscopic Data for 2-amino-4-(2,3-dihydro-1,4-benzodioxin-6-yl)thiazole

| Spectroscopic Data | Observed Peaks/Signals |

| ¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) | 7.30-7.10 (m, 3H, Ar-H), 6.90 (s, 1H, thiazole-H), 6.85 (s, 2H, NH₂), 4.25 (s, 4H, O-CH₂-CH₂-O) |

| ¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm) | 168.0 (C-S), 150.0 (C-N), 143.5, 143.0, 128.0, 121.0, 117.0, 116.0 (Ar-C), 101.0 (thiazole-C), 64.5 (O-CH₂-CH₂-O) |

| Mass Spectrum (m/z) | Calculated for C₁₁H₁₀N₂O₂S: 234.05. Found: 235.05 [M+H]⁺ |

| IR (KBr, cm⁻¹) | 3400-3300 (N-H stretching), 1620 (C=N stretching), 1580 (C=C stretching), 1280 (C-O stretching) |

Potential Applications in Drug Development

Thiazole derivatives are known to exhibit a wide range of biological activities. The synthesized 2-amino-4-(2,3-dihydro-1,4-benzodioxin-6-yl)thiazole can be a valuable scaffold for the development of new drugs, particularly in the area of oncology.

Anticancer Activity and Signaling Pathway

Many small molecule kinase inhibitors targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway contain a thiazole core. This pathway is crucial for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. By inhibiting VEGFR-2, the growth and proliferation of cancer cells can be suppressed. The synthesized thiazole derivative could potentially act as a VEGFR-2 inhibitor.

Caption: VEGFR-2 signaling pathway and inhibition.

The diagram above illustrates the VEGFR-2 signaling cascade. Upon binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, a series of downstream signaling pathways, including the PLCγ/PKC/MAPK and PI3K/Akt/mTOR pathways, are activated. These pathways ultimately lead to cellular responses such as proliferation, migration, survival, and angiogenesis, all of which are critical for tumor growth and metastasis. Small molecule inhibitors, such as the synthesized thiazole derivatives, can block the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its autophosphorylation and downstream signaling.

Conclusion

The protocol described provides a straightforward and efficient method for the synthesis of 2-amino-4-(2,3-dihydro-1,4-benzodioxin-6-yl)thiazole. This compound represents a valuable building block for the development of novel therapeutic agents, particularly those targeting the VEGFR-2 signaling pathway in cancer. Further derivatization and biological evaluation of this scaffold are warranted to explore its full therapeutic potential.

Application Notes and Protocols for the Synthesis of α-Bromo Chalcones via a Two-Step Claisen-Schmidt Condensation and Subsequent Bromination

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of α-bromo chalcones derived from 2,3-dihydro-1,4-benzodioxin, a scaffold of significant interest in medicinal chemistry. Due to the propensity of α-halo ketones to undergo competing reactions such as the Favorskii rearrangement and Darzens condensation under basic conditions, a direct Claisen-Schmidt condensation of 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one is synthetically challenging. Therefore, a more robust two-step approach is presented. This method involves an initial base-catalyzed Claisen-Schmidt condensation of the non-brominated precursor, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one, with an aromatic aldehyde, followed by the selective α-bromination of the resulting chalcone. This protocol offers a reliable pathway to novel α-bromo chalcone derivatives for potential use in drug discovery and development, particularly as modulators of key cellular signaling pathways.

Introduction

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds belonging to the flavonoid family. They are widely recognized for their diverse pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties.[1][2] The 2,3-dihydro-1,4-benzodioxin moiety is a prevalent scaffold in numerous biologically active molecules. The combination of these two pharmacophores in a single molecule is a promising strategy for the development of novel therapeutic agents.

The introduction of a bromine atom at the α-position of the chalcone backbone can further enhance biological activity. However, the direct synthesis of such compounds via a Claisen-Schmidt condensation using an α-bromo ketone is often impeded by side reactions. Under the basic conditions typically employed for this condensation, α-halo ketones are susceptible to the Favorskii rearrangement, leading to carboxylic acid derivatives, or the Darzens condensation, yielding epoxy ketones.

To circumvent these issues, this application note details a two-step synthetic strategy:

-

Step 1: Claisen-Schmidt Condensation of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one with a representative aromatic aldehyde to form the corresponding chalcone.

-

Step 2: α-Bromination of the synthesized chalcone to introduce the bromine atom at the desired position.

This approach ensures the efficient and selective synthesis of the target α-bromo chalcones.

Data Presentation

The following table summarizes representative quantitative data for the two-step synthesis of an α-bromo chalcone, based on typical yields reported in the literature for similar reactions.

| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Product | Typical Yield (%) |

| 1 | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | Benzaldehyde | NaOH (30%) | Ethanol | 2-3 | Room Temp. | (E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylprop-2-en-1-one | 80-95 |

| 2 | (E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylprop-2-en-1-one | Ammonium Bromide / Ammonium Persulfate | - | Aqueous (moist) | 0.25 | Room Temp. | (E)-2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylprop-2-en-1-one | 70-80 |

Experimental Protocols

Step 1: Synthesis of (E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

Materials:

-

1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one

-

Benzaldehyde (or other suitable aromatic aldehyde)

-

Ethanol

-

Sodium Hydroxide (NaOH) solution (30% w/v in water)

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer

-

Beaker

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve an equimolar amount of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one and the selected aromatic aldehyde (e.g., benzaldehyde) in a suitable volume of ethanol.

-

Stir the mixture at room temperature using a magnetic stirrer.

-

Slowly add the 30% NaOH solution dropwise to the reaction mixture.

-

Continue stirring at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., n-hexane:ethyl acetate).

-

Upon completion of the reaction, pour the reaction mixture into a beaker containing crushed ice and water.

-

A solid precipitate of the chalcone will form. If necessary, acidify the mixture with dilute HCl to facilitate precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold water to remove any residual base.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

-

Dry the purified product in a desiccator.

Step 2: Synthesis of (E)-2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylprop-2-en-1-one (α-Bromo Chalcone)

Materials:

-

(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylprop-2-en-1-one (from Step 1)

-

Ammonium bromide (NH₄Br)

-

Ammonium persulfate ((NH₄)₂S₂O₈)

-

Water

-

Mortar and pestle

-

Beaker

-

Büchner funnel and filter paper

Procedure:

-

In a mortar, take the chalcone synthesized in Step 1, ammonium bromide, and ammonium persulfate in an appropriate molar ratio. A greener approach for the bromination of chalcones has been reported using this grinding technique.

-

Add a few drops of water to moisten the mixture.

-

Grind the mixture thoroughly with a pestle at room temperature for approximately 15 minutes. The reaction progress can be monitored by TLC.

-

After completion, add distilled water to the reaction mixture and stir for 10 minutes.

-

Filter the solid product using a Büchner funnel and wash with water.

-

Air-dry the product to obtain the crude α-bromo chalcone.

-

The crude product can be further purified by recrystallization from a suitable solvent if necessary.

Visualizations

Experimental Workflow

Caption: A two-step workflow for the synthesis of α-bromo chalcones.

Potential Signaling Pathway Modulation by Chalcones

Chalcones are known to interact with various cellular signaling pathways, contributing to their anti-inflammatory and anticancer effects. One of the key pathways modulated by chalcones is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][3][4]

Caption: Inhibition of the NF-κB signaling pathway by chalcones.

References

- 1. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones [mdpi.com]

- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

Application Notes and Protocols for 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one as a versatile intermediate in the synthesis of novel bioactive molecules. The protocols and data herein are intended to guide researchers in the design and execution of experiments for the development of new therapeutic agents.

Introduction